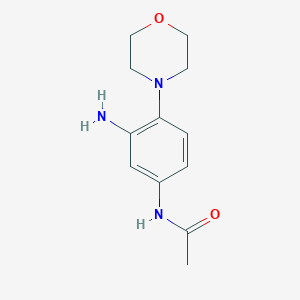

N-(3-amino-4-morpholinophenyl)acetamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-(3-amino-4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(16)14-10-2-3-12(11(13)8-10)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMPUHMDPRKHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for N 3 Amino 4 Morpholinophenyl Acetamide and Its Analogues

Established Reaction Pathways for the Construction of N-(3-amino-4-morpholinophenyl)acetamide Core

The construction of the this compound core is a multi-step process that involves the sequential formation of the phenylacetamide moiety, incorporation of the morpholine (B109124) ring, and introduction of the final amino group. A logical and efficient synthetic route commences with a substituted nitroaniline, proceeds through key intermediates, and culminates in the target molecule.

Amidation and Arylation Approaches for Phenylacetamide Formation

The formation of the phenylacetamide linkage is a critical step in the synthesis. A common and effective method is the acetylation of an appropriately substituted aniline (B41778). In the context of synthesizing this compound, a key intermediate is 4-morpholino-3-nitroaniline. The acetylation of this intermediate to form N-(4-morpholino-3-nitrophenyl)acetamide is a crucial transformation.

This reaction is typically carried out using acetic anhydride in the presence of a suitable solvent, such as glacial acetic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline derivative attacks the carbonyl carbon of acetic anhydride. The use of zinc dust can be employed to prevent the oxidation of the aniline during the reaction.

Table 1: Reaction Conditions for the Acetylation of Anilines

| Aniline Derivative | Acetylating Agent | Solvent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Aniline | Acetic Anhydride | Glacial Acetic Acid | Standard laboratory procedure for acetanilide synthesis. | |

| Aniline Hydrochloride | Acetic Anhydride | Water, Sodium Acetate (B1210297) | Precipitation of acetanilide upon addition of sodium acetate. | |

| 4-Methoxy-3-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide via reflux. |

Morpholine Ring Incorporation Methodologies

The introduction of the morpholine ring onto the phenyl core is a pivotal step. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a suitably activated aromatic ring with morpholine. For the synthesis of the precursor 4-morpholino-3-nitroaniline, a starting material such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene can be employed. The reaction with morpholine, often performed under neat conditions or in a suitable solvent, leads to the displacement of one of the halogen atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Table 2: Synthesis of Morpholino-Substituted Nitroaromatics

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | Morpholine | Neat | 4-(2-Fluoro-4-nitrophenyl)morpholine |

Following the initial substitution, the remaining fluoro group can be displaced by an amino group, or alternatively, the nitro group can be reduced to an amine, which then directs the position of further functionalization.

Introduction of the Amino Functionality

The final step in the synthesis of the this compound core is the reduction of the nitro group of N-(4-morpholino-3-nitrophenyl)acetamide. Catalytic hydrogenation is a widely used and efficient method for this transformation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction is generally performed in a solvent like ethanol or methanol.

The reduction of aromatic nitro compounds proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity.

Table 3: Catalysts for the Reduction of Aromatic Nitro Compounds

| Catalyst | Key Characteristics | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | Highly efficient and commonly used for nitro group reduction. | |

| Raney Nickel | A cost-effective alternative to precious metal catalysts. | |

| Platinum Group Metals (Pt, Rh) | Can also be used, sometimes with additives to enhance selectivity. | |

| Iron-based Catalysts | A promising and more sustainable alternative to noble metal catalysts. |

Stereoselective Synthesis and Chiral Control in Analogous Structures

The development of stereoselective methods for the synthesis of analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. This section explores strategies for the enantioselective preparation of chiral precursors and diastereoselective synthetic routes to access stereochemically defined morpholine derivatives.

Enantioselective Preparation of Chiral Precursors

The enantioselective synthesis of chiral morpholine analogues can be achieved by utilizing chiral starting materials or by employing asymmetric catalytic methods. A powerful approach involves starting from enantiomerically pure amino alcohols, which can be derived from the chiral pool or synthesized through asymmetric methods.

For instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. This strategy relies on a Pd-catalyzed carboamination reaction as the key step. Another approach involves the organocatalytic, enantioselective chlorination of aldehydes to generate chiral 2-chloro alcohols, which can then be converted to C2-functionalized morpholines.

Asymmetric hydrogenation of unsaturated morpholine precursors represents another viable strategy. For example, the use of a bisphosphine-rhodium catalyst has been shown to be effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording chiral morpholines with high enantioselectivity.

Diastereoselective Synthetic Routes

Diastereoselective control in the synthesis of substituted morpholines is essential for accessing specific stereoisomers. Several methodologies have been developed to achieve high diastereoselectivity. Iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines has been reported. This method is proposed to proceed through a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer.

Another strategy involves the condensation of a lactone with an imine to control the C2-C3 relative stereochemistry, leading to either 2,3-trans- or 2,3-cis-morpholine derivatives depending on the reaction conditions. Furthermore, a one-pot synthesis of enantiomerically pure cis-3,5-disubstituted morpholines can be achieved through tandem aziridine/epoxide ring-opening sequences.

Table 4: Methodologies for Stereoselective Morpholine Synthesis

| Methodology | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed Carboamination | Starts from enantiopure amino alcohols. | cis-3,5-disubstituted morpholines | |

| Iron(III)-catalyzed Cyclization | Thermodynamic control favoring the cis isomer. | cis-2,6- and 3,5-disubstituted morpholines | |

| Tandem Aziridine/Epoxide Ring Opening | One-pot synthesis from chiral precursors. | cis-3,5-disubstituted morpholines |

Novel Synthetic Approaches for Enhanced Efficiency and Yield

Recent advancements in synthetic organic chemistry have led to the development of novel approaches for the synthesis of this compound and its analogues, focusing on enhancing reaction efficiency, increasing product yields, and simplifying purification processes.

The classical synthesis of this compound typically involves the nitration of a phenylacetamide precursor, followed by the introduction of the morpholine moiety and subsequent reduction of the nitro group to an amine. Each of these steps offers opportunities for optimization through the use of alternative reagents and advanced catalytic systems.

Nitration: Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can lead to safety concerns and the formation of unwanted byproducts. masterorganicchemistry.com Alternative nitrating agents have been explored to overcome these limitations. For instance, reagents like N-nitropyrazoles have been shown to be effective for the controlled mononitration of aromatic compounds under milder conditions. nih.gov The use of solid acid catalysts or milder nitrating agents such as benzoyl nitrate can also offer improved regioselectivity and easier work-up procedures. libretexts.org

Nitro Group Reduction: The reduction of the nitro group is a critical step in the synthesis. While classical methods often use metal powders like iron or tin in acidic media, these can generate significant amounts of waste. mdpi.com Catalytic hydrogenation represents a more efficient and cleaner alternative. Various catalytic systems have been developed for the selective reduction of nitroaromatics, including the use of noble metal catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. mdpi.comacs.org The efficiency of these catalytic reductions can be influenced by the choice of catalyst, solvent, and reaction conditions.

| Catalyst System | Reductant | Key Advantages |

| Pd/C | Hydrogen gas | High efficiency, clean conversion |

| Raney Nickel | Hydrogen gas | Cost-effective, high activity |

| Iron powder | Acetic acid | Traditional, low cost |

| Sodium dithionite | Water | Mild conditions |

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, the development of catalyst-free reactions, and the minimization of waste.

Solvent Selection: The use of environmentally benign solvents is a cornerstone of green chemistry. For the N-acetylation of anilines, a key step in the synthesis of the target compound, water has been explored as a green solvent. Photoinduced acetylation of anilines has been successfully demonstrated in aqueous and catalyst-free conditions, offering a sustainable alternative to traditional methods that often rely on volatile organic solvents. nih.govacs.org

Catalyst-Free and Energy-Efficient Reactions: The development of reactions that proceed under mild, catalyst-free conditions is highly desirable. For example, sunlight-driven N-acetylation of anilines using magnesium sulfate as a mild Lewis acid catalyst under neat conditions has been reported as a cost-effective and energy-efficient method. rsc.org Microwave-assisted synthesis is another energy-efficient approach that can significantly reduce reaction times and improve yields in the acylation of anilines with acetic acid, avoiding the need for harsh catalysts. ymerdigital.com

Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of starting materials into the final product, thereby minimizing waste. Catalytic hydrogenation for nitro group reduction, for instance, offers high atom economy compared to stoichiometric metal-acid reductions. acsgcipr.org

| Green Chemistry Approach | Reaction Step | Benefits |

| Use of water as solvent | N-acetylation | Reduced environmental impact, increased safety |

| Sunlight-driven reaction | N-acetylation | Energy efficiency, sustainability |

| Microwave irradiation | N-acetylation | Reduced reaction time, improved yield |

| Catalytic hydrogenation | Nitro reduction | High atom economy, reduced waste |

Table 2: Application of Green Chemistry Principles in Synthesis

Derivatization Chemistry and Analogue Library Generation

The generation of analogue libraries of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves systematic chemical modifications of different parts of the molecule.

The acetamide (B32628) group offers several possibilities for chemical modification to modulate the physicochemical and biological properties of the molecule. The amide bond is a key structural element in many biologically active compounds. archivepp.com

One common modification is the variation of the acyl group. For instance, replacing the acetyl group with other alkyl or aryl groups can influence the compound's lipophilicity and hydrogen bonding capacity. Furthermore, the hydrogen atom on the amide nitrogen can be substituted, or the entire acetamide group can be replaced with other functional groups such as sulfonamides or ureas to explore different interactions with biological targets. The synthesis of various N-arylacetamide derivatives has been widely reported, demonstrating the feasibility of these modifications. nih.govtandfonline.comtandfonline.com

Modifications to the morpholine and phenyl rings can significantly impact the molecule's properties. The synthesis of substituted morpholines can be achieved through various methods, including Pd-catalyzed carboamination reactions, which allow for the introduction of diverse substituents on the morpholine ring. nih.gov

The phenyl ring can be functionalized with a wide range of substituents, such as halogens, alkyl, alkoxy, and nitro groups. These modifications can alter the electronic properties and steric profile of the molecule. The synthesis of substituted anilines, which are precursors to the target compound, is well-established. For example, 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic linezolid, is synthesized via nucleophilic aromatic substitution of morpholine on a difluoronitrobenzene precursor, followed by nitro group reduction. researchgate.net This demonstrates a viable route for introducing substituents on the phenyl ring.

The synthesis of key intermediates and the characterization of potential degradation products are essential aspects of pharmaceutical development. Structurally related compounds, such as the anticancer drug Gefitinib and the antibiotic Linezolid, provide valuable insights into the synthesis of intermediates and the stability of the this compound scaffold.

Synthesis of Intermediates: The synthesis of Gefitinib involves several intermediates, and various synthetic routes have been developed to improve efficiency and yield. mdpi.comthieme-connect.de Similarly, the synthesis of Linezolid and its intermediates has been extensively studied. rjlbpcs.compatsnap.com The synthetic strategies employed for these drugs, such as the construction of the quinazoline core in Gefitinib or the oxazolidinone ring in Linezolid, can inform the synthesis of more complex analogues of this compound.

Mechanistic Investigations of Chemical Transformations Involving N 3 Amino 4 Morpholinophenyl Acetamide Derivatives

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of complex molecules from N-(3-amino-4-morpholinophenyl)acetamide derivatives involves several key chemical transformations. Mechanistic studies of these steps provide insight into reaction kinetics, potential byproducts, and optimal conditions.

N-alkylation, the process of adding an alkyl group to a nitrogen atom, is a fundamental transformation for derivatives of this compound. nih.gov The primary amino group attached to the phenyl ring is a key site for such reactions. The mechanism typically follows a nucleophilic substitution pathway.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This process can be influenced by several factors:

Basicity of the Amine: The electron-donating morpholino group para to the amino group increases the electron density on the phenyl ring, enhancing the nucleophilicity of the amino nitrogen.

Nature of the Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. The reaction is generally carried out in the presence of a base to neutralize the proton generated, thereby preventing the protonation of the starting amine and driving the reaction to completion. monash.edu

Solvent and Temperature: Polar aprotic solvents are often employed to dissolve the reactants and facilitate the substitution reaction.

The general mechanism can be depicted as a two-step process:

Nucleophilic attack by the amine nitrogen on the alkyl halide to form a quaternary ammonium (B1175870) salt intermediate.

Deprotonation of the nitrogen by a base to yield the N-alkylated product.

Over-alkylation to form tertiary amines can be a competing reaction, the extent of which is controlled by stoichiometric ratios and reaction conditions.

The formation of an oxazolidinone ring is a critical step in the synthesis of important antibacterial agents like Linezolid, which features a modified this compound core. researchgate.net This intramolecular cyclization process is a prime example of heterocyclic ring formation.

The synthesis often starts with a carbamate (B1207046) derivative of the aniline (B41778) nitrogen. A common pathway involves the reaction of a carbamate-protected 3-fluoro-4-morpholinophenylamine with a chiral three-carbon epoxide, such as (R)-epichlorohydrin. researchgate.net

The mechanism proceeds as follows:

Deprotonation: A strong base, such as n-butyllithium, deprotonates the carbamate nitrogen, making it a potent nucleophile.

Epoxide Ring Opening: The resulting anion attacks the terminal carbon of the epoxide, leading to the opening of the three-membered ring. This is a nucleophilic substitution reaction where the epoxide oxygen acts as a leaving group after protonation.

Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the carbamate.

Ring Closure: This attack displaces the alkoxy group of the carbamate, resulting in the formation of the stable, five-membered oxazolidinone ring. organic-chemistry.org

This sequence ensures the stereochemistry of the chiral center is controlled, which is vital for the biological activity of the final product. google.com

Hydrolytic Degradation Pathways of Related Amide and Ester Bonds

The stability of molecules containing the this compound structure is a critical aspect, particularly their susceptibility to hydrolysis. Studies on related compounds, such as Rivaroxaban, reveal that the amide bonds are the primary sites for hydrolytic degradation. researchgate.netnih.gov This degradation is highly dependent on the pH of the environment.

Under forced degradation conditions, Rivaroxaban shows significant susceptibility to both acidic and alkaline hydrolysis. nih.govsymbiosisonlinepublishing.com

Alkaline Hydrolysis: Base-catalyzed hydrolysis is often more pronounced. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide bond. This leads to the formation of a tetrahedral intermediate, which then collapses to break the C-N bond, yielding a carboxylate salt and an amine. Studies have shown that this degradation follows first-order kinetics. rjptonline.orgrjptonline.org

Acidic Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine portion lead to the cleavage of the amide bond, forming a carboxylic acid and a protonated amine. researchgate.netnih.gov Some studies report that degradation is more significant under basic conditions compared to acidic ones. nih.gov

The table below summarizes typical findings from forced degradation studies on related compounds under various hydrolytic conditions.

| Stress Condition | Reagent | Conditions | Observation | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.01 N HCl | 75°C, 24 h | Significant degradation observed | nih.gov |

| Alkali Hydrolysis | 0.01 N NaOH | 75°C, 1 h | Highly susceptible to degradation | nih.gov |

| Alkali Hydrolysis | 0.5 N NaOH | Room Temp, 72 h | Degradation product peak observed | rjptonline.org |

| Neutral Hydrolysis | Water | Reflux | Less degradation compared to acid/base | researchgate.net |

These studies highlight that the amide linkage is the most labile part of the molecule under hydrolytic stress. ijper.org

Coordination Chemistry of the Morpholinophenylacetamide Ligand System

The this compound structure contains multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. libretexts.org The nitrogen atoms of the amino and morpholino groups, as well as the oxygen and nitrogen atoms of the acetamide (B32628) moiety, can act as donor sites. wikipedia.org

The morpholinophenylacetamide system can act as a polydentate ligand, binding to transition metals through its nitrogen and oxygen donor atoms to form stable chelate complexes. libretexts.orgyoutube.com The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other competing ligands. mdpi.com

Potential coordination sites include:

The nitrogen of the primary amino group.

The nitrogen of the morpholine (B109124) ring.

The carbonyl oxygen of the acetamide group.

The amide nitrogen (less likely unless deprotonated).

The ligand can be classified based on its denticity—the number of donor atoms that bind to the central metal. It could potentially act as a bidentate ligand, for example, by coordinating through the amino nitrogen and the acetamide oxygen, forming a stable chelate ring. openaccessjournals.com The interaction is a classic Lewis acid-base reaction, where the metal ion is the Lewis acid (electron pair acceptor) and the ligand is the Lewis base (electron pair donor). tcd.ie

The formation and structure of metal complexes with the morpholinophenylacetamide ligand system are typically investigated using a combination of spectroscopic and analytical techniques. researchgate.netnih.gov

FT-IR Spectroscopy: Infrared spectroscopy is used to identify which functional groups are involved in coordination. A shift in the stretching frequency of the C=O (carbonyl) or N-H (amino) bands in the complex compared to the free ligand indicates their participation in bonding with the metal ion. usm.myuobaghdad.edu.iq

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help determine the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). usm.myuobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can show changes in the chemical shifts of protons and carbons near the coordination sites, confirming the ligand's binding to the metal. nih.gov

Mass Spectrometry: This technique helps in determining the stoichiometry of the metal-ligand complex by identifying the molecular ion peak of the complex. brieflands.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex. scirp.orgmdpi.com

The table below summarizes the techniques and the information they provide in the characterization of such metal complexes.

| Technique | Information Obtained | Reference |

|---|---|---|

| FT-IR Spectroscopy | Identifies donor atoms by observing shifts in vibrational frequencies (e.g., ν(C=O), ν(N-H)). | usm.my |

| UV-Vis Spectroscopy | Determines coordination geometry from d-d electronic transitions. | uobaghdad.edu.iq |

| NMR Spectroscopy | Confirms metal-ligand binding via changes in chemical shifts of ligand protons/carbons. | nih.gov |

| Mass Spectrometry | Confirms the molecular weight and stoichiometry (metal:ligand ratio) of the complex. | brieflands.com |

| X-ray Crystallography | Provides precise 3D structure, including bond lengths and angles. | scirp.org |

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy in Solution

Proton (¹H) NMR spectroscopy is a fundamental technique that provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In a hypothetical ¹H NMR spectrum of N-(3-amino-4-morpholinophenyl)acetamide, distinct signals would be expected for the aromatic protons, the morpholine (B109124) ring protons, the acetamide (B32628) methyl protons, and the amine and amide protons.

The aromatic region would likely display a complex pattern due to the substituted benzene ring. The proton ortho to the acetamido group would be expected to appear at a certain chemical shift, influenced by the electron-withdrawing nature of the acetyl group. The other two aromatic protons would also exhibit characteristic shifts and coupling patterns based on their positions relative to the amino and morpholino substituents. The morpholine moiety would show two distinct sets of signals for the methylene protons adjacent to the oxygen and nitrogen atoms. The acetamide group would present a sharp singlet for the methyl protons and a broader signal for the NH proton. The amino group protons would also likely appear as a broad singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Morpholine O-CH₂ | ~3.8 | Triplet |

| Morpholine N-CH₂ | ~3.0 | Triplet |

| Acetamide CH₃ | ~2.1 | Singlet |

| Acetamide NH | 8.0 - 9.0 | Broad Singlet |

| Amino NH₂ | 3.5 - 4.5 | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would resonate in the typical downfield region of approximately 110-150 ppm. The carbons directly attached to the nitrogen and oxygen atoms of the morpholine and acetamide groups would have characteristic chemical shifts. The carbonyl carbon of the acetamide group would be readily identifiable by its significantly downfield shift (typically >160 ppm). The methyl carbon of the acetamide group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (Acetamido) | 130 - 140 |

| Aromatic C-N (Amino) | 140 - 150 |

| Aromatic C-N (Morpholino) | 145 - 155 |

| Aromatic CH | 110 - 130 |

| Morpholine O-CH₂ | ~67 |

| Morpholine N-CH₂ | ~48 |

| Acetamide C=O | 168 - 172 |

| Acetamide CH₃ | ~24 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between the adjacent aromatic protons and between the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the molecule.

¹⁹F NMR Spectroscopy for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the characterization of fluorinated organic molecules. If a fluorinated analogue of this compound were synthesized, ¹⁹F NMR would provide valuable information. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural and conformational changes. A single fluorine substituent on the aromatic ring, for instance, would produce a distinct signal in the ¹⁹F NMR spectrum, and its coupling to nearby protons would be observable in both the ¹H and ¹⁹F spectra, aiding in its precise localization on the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the parent ion of this compound. By comparing the experimentally measured accurate mass with the calculated masses of possible elemental compositions, the molecular formula can be confirmed with a high degree of confidence. For this compound (C₁₂H₁₇N₃O₂), the expected exact mass would be calculated and compared to the experimental value. Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, as characteristic fragments corresponding to the loss of the acetamide group or cleavage of the morpholine ring would be expected.

Investigation of Fragmentation Patterns for Structural Confirmation

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways initiated by the ionization of the molecule. The presence of the acetamide, amine, and morpholine functional groups provides several potential sites for bond cleavage.

One probable fragmentation pathway involves the cleavage of the amide bond. This could result in the formation of an acylium ion corresponding to the acetamide moiety and a radical cation of the 3-amino-4-morpholinophenyl portion of the molecule. Another significant fragmentation would likely involve the morpholine ring. Cleavage of the C-N or C-O bonds within the morpholine ring can lead to characteristic fragment ions. The loss of neutral molecules such as ethene or formaldehyde from the morpholine ring is a common fragmentation pathway for morpholine-containing compounds.

Additionally, cleavage of the bond between the phenyl ring and the nitrogen of the acetamide group can occur, leading to the formation of a substituted phenyl radical cation. The presence of the amino group on the phenyl ring can also influence the fragmentation, potentially leading to rearrangements and the formation of stabilized fragment ions.

A plausible fragmentation pattern, based on the principles of mass spectrometry and comparison with analogous structures, is outlined in the table below.

Interactive Table: Plausible Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M]+• | [M - CH₂=O]+• | 30 | Loss of formaldehyde from the morpholine ring |

| [M]+• | [M - C₂H₄O]+• | 44 | Loss of ethylene oxide from the morpholine ring |

| [M]+• | [M - CH₃CO]+ | 43 | Cleavage of the amide bond (loss of acetyl group) |

| [M]+• | [C₈H₁₁N₂O]+ | - | Fragment corresponding to the 3-amino-4-morpholinophenyl cation |

| [M]+• | [C₄H₈NO]+ | - | Fragment corresponding to the morpholine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties: the secondary amide, the primary amine, the morpholine ring, and the substituted aromatic ring.

The N-H stretching vibrations of the secondary amide and the primary amine are expected to appear in the region of 3500-3200 cm⁻¹. The primary amine (NH₂) typically shows two bands in this region corresponding to symmetric and asymmetric stretching, while the secondary amide (N-H) usually presents a single band. The C=O stretching vibration of the amide group is a strong and characteristic absorption that is anticipated to be observed in the range of 1680-1630 cm⁻¹.

The morpholine ring is characterized by C-O-C and C-N-C stretching vibrations. The C-O-C stretching of the ether linkage within the morpholine ring typically gives rise to a strong absorption band around 1115 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring and the aromatic amine will likely appear in the 1350-1000 cm⁻¹ region.

The presence of the substituted benzene ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

A summary of the expected characteristic IR absorption bands for this compound is provided in the following table.

Interactive Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Secondary Amide (N-H) | N-H Stretch | 3350-3150 |

| Amide | C=O Stretch | 1680-1630 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Morpholine | C-O-C Stretch | ~1115 |

| Aromatic Ring | C-H Stretch | >3000 |

| Alkyl (in morpholine & acetamide) | C-H Stretch | 2960-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the substituted benzene ring.

The presence of the amino, morpholino, and acetamido groups, which act as auxochromes, attached to the phenyl chromophore is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The primary absorption bands for substituted benzenes are typically the π → π* transitions.

For this compound, two main absorption bands characteristic of substituted aromatic systems are anticipated. The more intense band, often referred to as the E2-band, is expected at a shorter wavelength, likely in the 230-270 nm range. A less intense band, the B-band, which arises from a forbidden transition in benzene but is allowed in substituted derivatives, is expected at a longer wavelength, potentially in the 270-320 nm region. The exact positions and intensities of these bands will be influenced by the solvent polarity.

The electronic transitions associated with the carbonyl group of the acetamide moiety (n → π) are generally weak and may be obscured by the much stronger π → π transitions of the aromatic ring.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

Computational Chemistry and Theoretical Studies on N 3 Amino 4 Morpholinophenyl Acetamide Structures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(3-amino-4-morpholinophenyl)acetamide, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

From a DFT calculation, various ground state properties can be derived. These include, but are not limited to, the total energy, bond lengths, bond angles, and dihedral angles of the molecule. Such data is crucial for understanding the molecule's three-dimensional shape and stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative as specific research data was not found.)

| Property | Calculated Value |

|---|---|

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| C-N Bond Length (Amide) | [Value in Å] |

| C=O Bond Length (Amide) | [Value in Å] |

| Phenyl-Morpholine C-N Bond Length | [Value in Å] |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally implies a more reactive molecule. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research data was not found.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

Local Reactivity Descriptors (e.g., Fukui Indices)

While the HOMO and LUMO provide a general picture of reactivity, local reactivity descriptors offer more detailed, atom-specific information. Fukui functions are one such descriptor, derived from conceptual DFT, that help in identifying the most reactive sites within a molecule.

The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It can be used to predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculating Fukui indices would pinpoint the specific atoms on the phenyl ring, morpholine (B109124) group, and acetamide (B32628) moiety that are most likely to participate in chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structures and dynamics of molecules. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

Conformational Landscape Exploration and Energy Minimization

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to the rotation around its single bonds. For this compound, this would involve exploring the rotational possibilities of the morpholine ring, the amino group, and the acetamide side chain relative to the phenyl ring.

Computational methods can be used to systematically search the conformational space to identify stable, low-energy conformers. Each identified conformer would then be subjected to energy minimization to find its most stable geometry. The results of such a study would provide a detailed understanding of the molecule's flexibility and the relative stability of its different shapes.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, van der Waals Forces)

The way molecules interact with each other is governed by intermolecular forces. For this compound, the presence of amino (-NH2), amide (-NH-C=O), and morpholine ether (-O-) groups suggests a high potential for hydrogen bonding. The amino and amide groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

In Silico Prediction of Chemical Properties and Reactivity

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at an atomic level. For a compound such as this compound, in silico methods can offer profound insights into its intrinsic chemical properties and reactivity without the need for laboratory experimentation. These theoretical approaches are grounded in quantum mechanics and molecular mechanics, allowing for the calculation of molecular structures, energy levels, and electron distributions. This information is invaluable for predicting how the molecule will behave in various chemical environments, guiding further research and application. However, it is important to note that specific computational studies focusing on this compound are not widely available in the public domain. The following sections describe the theoretical methodologies that could be applied to this compound.

The study of reaction energetics and transition states is fundamental to understanding the reactivity of a molecule. Through computational methods, it is possible to map out the potential energy surface of a chemical reaction involving this compound. This would involve calculating the energies of the reactant(s), product(s), and, crucially, the transition state—the highest energy point along the reaction coordinate.

Theoretical predictions of reaction energetics for this compound would likely employ quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can provide accurate estimations of the enthalpy and Gibbs free energy of a reaction, indicating whether a reaction is thermodynamically favorable.

The identification and characterization of transition states are also critical. A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the mechanism of a reaction. By calculating the vibrational frequencies of a proposed transition state structure, one can confirm its identity (a true transition state will have exactly one imaginary frequency). The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

While no specific studies on the reaction energetics and transition states of this compound have been found, a hypothetical application of these methods could involve modeling its synthesis or degradation pathways. For instance, the acylation of the parent aniline (B41778) to form the acetamide group could be modeled to understand the reaction mechanism and optimize reaction conditions.

The arrangement of molecules in the solid state, known as crystal packing, is governed by non-covalent interactions and has a significant impact on the physical properties of a material, such as its solubility, melting point, and bioavailability. Computational methods can be used to predict the most stable crystal packing arrangements for a given molecule, a field known as crystal structure prediction.

For this compound, predicting its supramolecular assembly would involve identifying the key intermolecular interactions that drive the formation of the crystal lattice. These interactions would likely include hydrogen bonds involving the amino and acetamide groups, as well as weaker van der Waals forces. The morpholino group could also participate in weaker C-H...O interactions.

Computational approaches to crystal packing prediction typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This process often utilizes force fields specifically parameterized for organic molecules or more accurate quantum mechanical methods. The predicted crystal structures can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Although specific crystal packing predictions for this compound are not available in the literature, the principles of supramolecular chemistry suggest that the interplay of hydrogen bonding and steric effects would be the dominant factors in its solid-state structure. The prediction of its crystal packing would provide valuable insights into its material properties and guide efforts in polymorphism screening and crystal engineering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-amino-4-morpholinophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Amide Coupling : React 3-amino-4-morpholinophenylamine with acetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps to prevent side reactions .

Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Critical Parameters : Maintain reaction temperatures between 0–5°C during acetylation to minimize byproducts. Monitor pH (6–7) to avoid decomposition of the morpholine ring .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet at δ 2.1 ppm (acetamide methyl), multiplet at δ 3.6–3.8 ppm (morpholine protons), and broad peak at δ 6.5–7.0 ppm (aromatic protons).

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and morpholine carbons (δ 45–55 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 279.3 (calculated for C₁₂H₁₈N₃O₂). High-resolution MS (HRMS) validates molecular formula .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Q. What in vitro screening models are appropriate for initial bioactivity evaluation?

- Methodological Answer :

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination after 48-hour exposure. Include cisplatin as a positive control .

- Antimicrobial : Perform broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Validate with colony-counting and zone-of-inhibition methods .

- Validation : Establish dose-response curves (0.1–100 µM) in triplicate. Normalize data to vehicle controls and assess statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

- Methodological Answer :

- Pharmacokinetic Studies : Conduct LC-MS/MS to measure plasma/tissue concentrations over time. Compare bioavailability (%F) and half-life (t₁/₂) to identify absorption/metabolism issues .

- Metabolite Profiling : Use hepatic microsomes or in vivo samples to identify active/inactive metabolites. Corrogate activity with parent compound levels .

- Experimental Design : Parallel in vitro (cell-based) and in vivo (rodent) studies using identical dosing regimens. Apply ANOVA to detect intersystem variability .

Q. What computational approaches predict binding modes with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize binding poses with lowest ΔG and hydrogen bonds to the morpholine oxygen .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate with experimental SPR (surface plasmon resonance) binding constants (KD) .

- Machine Learning : Train QSAR models on analogs (e.g., from ’s comparative table) to predict IC₅₀ values .

Q. How can poor aqueous solubility be addressed in preclinical formulations?

- Methodological Answer :

- Salt Formation : Screen with HCl or sodium salts to enhance solubility. Monitor pH stability (4–7) .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-diffusion. Characterize with DLS and TEM .

- Co-Solvents : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) for in vivo administration. Validate solubility via nephelometry .

Q. What mechanistic studies differentiate direct target engagement from off-target effects?

- Methodological Answer :

- Thermal Shift Assays (CETSA) : Heat-shock treated lysates to identify stabilized target proteins. Validate with Western blotting .

- CRISPR Knockouts : Generate cell lines lacking putative targets (e.g., mTOR). Compare compound efficacy in wild-type vs. knockout models .

- Proteomics : Perform SILAC-based mass spectrometry to map protein interaction networks post-treatment .

Data Analysis and Validation

Q. How should purity be validated using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase (ACN:H₂O = 60:40), flow rate 1 mL/min, UV detection at 254 nm. Accept batches with ≥95% purity (area under curve) .

- Impurity Thresholds : Limit unidentified peaks to <0.1% (ICH Q3A guidelines). Quantify residual solvents (e.g., DMF) via GC-MS (<500 ppm) .

Q. What strategies optimize pharmacological profiles through SAR studies?

- Methodological Answer :

- Substitution Patterns : Systematically replace morpholine with piperazine or thiomorpholine. Test analogs in kinase inhibition assays .

- Bioisosteres : Replace acetamide with sulfonamide or urea. Assess logP (HPLC) and permeability (Caco-2 assays) .

- Data Correlation : Plot IC₅₀ vs. computational descriptors (e.g., cLogP, PSA) to identify key drivers of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.